4-Octyl-3-(trifluoromethyl)aniline
Description
4-Octyl-3-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and an octyl (-C₈H₁₇) chain at the 4-position. The compound combines the electron-withdrawing properties of the -CF₃ group with the lipophilic nature of the octyl chain, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C15H22F3N |
|---|---|
Molecular Weight |
273.34 g/mol |
IUPAC Name |
4-octyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H22F3N/c1-2-3-4-5-6-7-8-12-9-10-13(19)11-14(12)15(16,17)18/h9-11H,2-8,19H2,1H3 |
InChI Key |
HLGPPHZPFKMZAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the octyl chain to the aniline core. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent is used to introduce the trifluoromethyl group onto the aromatic ring. The octyl chain can be introduced via Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of 4-Octyl-3-(trifluoromethyl)aniline may involve large-scale nitration of aniline followed by reduction to form the corresponding amine. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions. The octyl chain is then attached using alkylation reactions, often catalyzed by Lewis acids.
Chemical Reactions Analysis
Types of Reactions
4-Octyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Octyl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Octyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl and octyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The octyl chain further contributes to its hydrophobic interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4-Octyl-3-(trifluoromethyl)aniline and related compounds, based on available evidence:
Key Findings from Comparative Analysis:
Lipophilicity and Solubility: The octyl chain in 4-Octyl-3-(trifluoromethyl)aniline significantly increases its hydrophobicity compared to 3-(trifluoromethyl)aniline (water solubility: ~1.2 g/L at 25°C) . This property may enhance its utility in non-polar matrices or lipid-based drug formulations. In contrast, nitro-substituted analogs (e.g., 4-Nitro-3-(trifluoromethyl)aniline) exhibit higher polarity but lower stability due to the nitro group’s susceptibility to reduction .
Pyridinyl-containing derivatives (e.g., the patent compound) demonstrate superior electronic properties for materials science applications, whereas nitro derivatives are more reactive in electrophilic substitutions .
Analytical Data: The LCMS (m/z 407) and HPLC retention time (0.81 min) of the pyridinyl analog highlight its distinct chromatographic behavior compared to simpler anilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
